molecular formula C15H14O2 B13335593 2-(4-Biphenyl)propionic acid, (-)- CAS No. 10516-54-8

2-(4-Biphenyl)propionic acid, (-)-

Cat. No.: B13335593
CAS No.: 10516-54-8
M. Wt: 226.27 g/mol
InChI Key: JALUUBQFLPUJMY-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Biphenyl)propionic acid, (-)-, also known as Biprofen, is an organic compound belonging to the class of biphenyls and derivatives. It is characterized by the presence of two benzene rings linked together by a carbon-carbon bond. The compound has the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Biphenyl)propionic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions. The process involves the coupling of 4-bromo-biphenyl with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, with temperatures ranging from 50-80°C and reaction times of 2-6 hours.

Industrial Production Methods

For industrial production, the synthesis of 2-(4-Biphenyl)propionic acid can be scaled up using similar reaction conditions as the laboratory synthesis. The use of continuous flow reactors and optimized catalyst systems can enhance the yield and purity of the product. The process involves the preparation of a zinc reagent from trimethyl-chlorosilane as a zinc powder activating agent, followed by the reaction with 4-bromo-2-fluoro biphenyl under the action of the zinc reagent and a catalyst-ligand .

Chemical Reactions Analysis

Types of Reactions

2-(4-Biphenyl)propionic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The biphenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

2-(4-Biphenyl)propionic acid has a wide range of scientific research applications:

Mechanism of Action

This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . By inhibiting COX-1, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Biphenyl)propionic acid is unique due to its specific structural configuration and the presence of biphenyl rings, which contribute to its distinct chemical and biological properties

Properties

CAS No.

10516-54-8

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(2R)-2-(4-phenylphenyl)propanoic acid

InChI

InChI=1S/C15H14O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H,16,17)/t11-/m1/s1

InChI Key

JALUUBQFLPUJMY-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.